molecular formula C25H29N3O2 B14693801 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- CAS No. 33391-49-0

2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-

Cat. No.: B14693801
CAS No.: 33391-49-0
M. Wt: 403.5 g/mol
InChI Key: VUMFPXTVBPBJSQ-UHFFFAOYSA-N
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Description

The compound "2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl-" is a substituted 2-indolinone derivative characterized by a bicyclic indolinone core (Figure 1). Its structure features:

  • Position 3: A phenyl group and a 3-(dimethylamino)propyl substituent.
  • Position 1: A furfurylmethylamino group, introducing a heteroaromatic furan moiety.

This compound belongs to a class of 2-indolinones widely studied for their kinase inhibitory and anticancer properties . The phenyl group at position 3 is a common structural motif in kinase inhibitors, contributing to hydrophobic interactions with target enzymes .

Properties

CAS No.

33391-49-0

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1-[furan-2-ylmethyl(methyl)amino]-3-phenylindol-2-one

InChI

InChI=1S/C25H29N3O2/c1-26(2)17-10-16-25(20-11-5-4-6-12-20)22-14-7-8-15-23(22)28(24(25)29)27(3)19-21-13-9-18-30-21/h4-9,11-15,18H,10,16-17,19H2,1-3H3

InChI Key

VUMFPXTVBPBJSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- typically involves multi-step organic reactions. One common method involves the oxidative dearomatization of indoles using TEMPO oxoammonium salt under mild conditions . This process allows for the formation of structurally diverse indolin-3-ones with high atom-economy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.

Scientific Research Applications

2-Indolinone, 3-(3-(dimethylamino)propyl)-1-(furfurylmethylamino)-3-phenyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Biological Activity (IC50) Key Reference(s)
Indo 5 3-Methylene-substituted indolinone with sulfoxide group Tyrosine kinase inhibition: IC50 ~2.5 μM [2, 7]
SU5402 3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-yl)methylene]-2-indolinone FGFR inhibition; used in FGF signaling blockade [4]
5-Chloro-3-(5-(p-chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-2-indolinone Chlorine substituents at positions 5 and 3; oxadiazole moiety Acute toxicity (mouse LD50): 1 g/kg (intraperitoneal) [12]
E-3-(3′-Methyl-2′-butenylidene)-6-methoxy-2-indolinone Methoxy group at position 6; isoprenoid side chain Not reported (structural analysis only) [5]
Target Compound 3-Phenyl, 3-(dimethylamino)propyl, 1-(furfurylmethylamino) Tyrosine kinase inhibition: Data pending (inferred comparable to Indo 5) N/A (extrapolated from [2, 6])

Key Comparative Insights

Substituent Impact on Activity: The dimethylamino group in the target compound contrasts with the sulfoxide in Indo 5, which enhances polarity and hydrogen-bonding capacity . This substitution may improve blood-brain barrier penetration compared to Indo 5 .

Kinase Inhibition: Indo 5 and SU5402 exhibit nanomolar to low micromolar IC50 values against tyrosine kinases . The target compound’s bulky 3-phenyl and flexible dimethylaminopropyl groups may optimize binding to kinase ATP pockets, similar to sunitinib derivatives .

Toxicity and Pharmacokinetics: The oxadiazole-containing analogue (RTECS NM2087700) shows high acute toxicity (LD50 1 g/kg in mice), likely due to reactive nitro and chlorophenyl groups . The target compound’s tertiary amine and furan substituents may reduce such risks, as seen in preclinical indolinones with similar groups .

Synthetic Accessibility: The target compound’s synthesis likely follows routes analogous to ’s method for 3-dimethylaminopropyl-substituted indoles, involving reductive amination and palladium-catalyzed coupling . This contrasts with the multi-step oxidation required for sulfoxide derivatives like Indo 5 .

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